Nigrocin-6N protein precursor, partial
Description
Contextualization of Antimicrobial Peptides (AMPs) as Innate Immune Components in Amphibians
Amphibians, with their permeable skin directly exposed to a wide array of microorganisms, have evolved a robust first line of defense. researchgate.net Their skin is not merely a physical barrier but also a dynamic secretory organ, producing a complex cocktail of biologically active substances. mdpi.com A critical component of this chemical shield is the antimicrobial peptides (AMPs), which are essential effectors of the innate immune response. researchgate.net These peptides are synthesized and stored in specialized granular glands in the skin and are rapidly released upon stress or injury. mdpi.comresearchgate.net
AMPs are typically short, cationic peptides that exhibit broad-spectrum activity against a wide range of pathogens, including bacteria, fungi, and viruses. researchgate.netresearchgate.net Their primary mode of action often involves the disruption of microbial cell membranes, leading to cell lysis and death. nih.gov This mechanism is a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics. mdpi.com Beyond their direct antimicrobial actions, many amphibian AMPs also possess immunomodulatory functions, further highlighting their integral role in the host's defense system. researchgate.net
Overview of the Nigrocin Family within Amphibian AMPs
Within the vast diversity of amphibian AMPs, peptides are often grouped into families based on sequence homology and structural similarities. The Nigrocin family is a prominent group of antimicrobial peptides originally isolated from the skin of the black-spotted frog, Pelophylax nigromaculatus (formerly Rana nigromaculata). researchgate.netnih.gov
Nigrocin peptides are known for their potent and broad-spectrum antimicrobial activity. researchgate.net For instance, Nigrocin-2 has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov Structurally, many nigrocins, like Nigrocin-2, adopt an amphipathic α-helical conformation, a common feature among membrane-disrupting AMPs. researchgate.net This structure allows them to interact with and insert into the lipid bilayers of microbial membranes. nih.gov Some members of the broader ranid frog peptide families, which include nigrocins, also feature a conserved C-terminal "Rana box" motif, a disulfide-bridged heptapeptide (B1575542) ring that can play a role in the peptide's stability and biological activity. nih.govnih.gov
Specificity of Nigrocin-6N Protein Precursor: Identification and Significance
The Nigrocin-6N protein precursor is a specific member of the Nigrocin family, identified through molecular cloning techniques from the skin of Pelophylax nigromaculatus. researchgate.net Its discovery came from phylogenetic analyses of AMP genes, which categorized it into a novel family clade, designated as Nigrocin-6N. researchgate.net
Like other amphibian AMPs, Nigrocin-6N is initially synthesized as a larger precursor protein. This precursor typically has a three-domain structure: an N-terminal signal peptide, an acidic propiece, and the C-terminal mature peptide. The signal peptide directs the precursor to the secretory pathway, while the acidic propiece is thought to play a role in the correct folding and protection of the active peptide until it is secreted. Following translation, the precursor undergoes post-translational modifications, where the signal peptide and the acidic propiece are cleaved off to release the mature, biologically active Nigrocin-6N peptide.
The designation "partial" in the context of the Nigrocin-6N protein precursor signifies that the full-length cDNA sequence encoding the entire precursor may not have been fully characterized in initial studies. Often, "shotgun" cloning and sequencing strategies identify fragments of these precursor sequences. nih.gov
Research findings have highlighted some specific characteristics of the mature Nigrocin-6N peptide. It is noted to be rich in the hydrophobic amino acid Alanine and is predicted to have an all-α helical secondary structure. researchgate.net These features are consistent with its presumed function as a membrane-active antimicrobial agent. However, it is also predicted to have poor stability, a characteristic that warrants further investigation. researchgate.net
The identification and study of the Nigrocin-6N protein precursor are significant for several reasons. It expands our understanding of the diversity and evolution of the Nigrocin family of AMPs. Furthermore, it provides a template for the potential design of novel antimicrobial agents. By understanding the structure and function of these naturally occurring peptides, scientists can explore their potential as therapeutic leads in an era of increasing antibiotic resistance.
Properties
bioactivity |
Antimicribial |
|---|---|
sequence |
IPFVASVAAEMMHHVYCAASKRCKN |
Origin of Product |
United States |
Molecular Architecture and Genetic Basis of Nigrocin 6n Protein Precursor
The journey to understanding the Nigrocin-6N protein precursor begins with its discovery and characterization at the molecular level. Through advanced molecular biology techniques, researchers have been able to isolate and analyze the genetic blueprint of this intriguing compound.
Gene Cloning and Transcriptomic Analysis of Precursor Sequences
The initial identification of the complementary DNA (cDNA) that encodes the Nigrocin-6N precursor was a pivotal step. This was achieved through the "shotgun" cloning of a cDNA library created from the skin secretions of the black-spotted frog, Pelophylax nigromaculatus. nih.govqub.ac.uk This technique allows for the random sequencing of many DNA fragments from a sample, which are then assembled to identify complete gene sequences.
In a study focusing on the diversity of antimicrobial peptides in three frog species, 106 AMP cDNA sequences were identified from P. nigromaculatus, which encoded for 38 mature peptides belonging to 13 distinct families. nih.gov Among these, Nigrocin-6N was identified as a novel family of antimicrobial peptides. nih.gov The identification process involved sequencing a multitude of positive clones from the cDNA library to ensure accuracy. nih.gov
Further research utilizing the rAMPage (Rapid Antimicrobial Peptide Annotation and Gene Estimation) pipeline, a bioinformatics tool that mines RNA-seq data, has also successfully identified AMP candidates, including sequences with 100% identity to the mature region of Nigrocin-6N. nih.govresearchgate.net This highlights the power of transcriptomic analysis in discovering novel AMPs. nih.govresearchgate.net
Table 1: Identification of Nigrocin-6N Precursor cDNA
| Method | Source Organism | Key Findings |
| "Shotgun" cDNA Cloning | Pelophylax nigromaculatus | Identification of 106 AMP cDNA sequences, leading to the discovery of the novel Nigrocin-6N family. nih.gov |
| Transcriptome Mining (rAMPage) | Amphibian RNA-seq data | Bioinformatic identification of AMP candidates with sequences identical to the mature Nigrocin-6N peptide. nih.govresearchgate.net |
Open Reading Frame (ORF) Analysis and Characterization
Analysis of the cloned cDNA sequences revealed the characteristic open reading frame (ORF) structure of an antimicrobial peptide precursor. This structure is typically tripartite, consisting of a signal peptide, an acidic propeptide, and the C-terminal mature peptide. nih.gov The signal peptide directs the precursor to the secretory pathway, while the acidic propeptide is believed to play a role in the correct folding and protection of the mature peptide from degradation before its secretion. nih.gov
The mature Nigrocin-6N peptide is characterized by its amino acid composition, which is rich in hydrophobic residues, particularly Alanine (A). nih.gov The predicted secondary structure of the mature peptide is an all-α conformation. mdpi.com
Table 2: Characteristics of the Nigrocin-6N Open Reading Frame
| ORF Region | Function | Key Characteristics of Nigrocin-6N Family |
| Signal Peptide | Directs the protein for secretion. | Typical of amphibian AMP precursors. |
| Acidic Propeptide | Assists in folding and protects the mature peptide. | The acidic nature is a common feature. |
| Mature Peptide | The biologically active antimicrobial component. | Rich in Alanine (A) and predicted to have an all-α helical secondary structure. nih.govmdpi.com |
Transcriptome Mining for Precursor Structures
Transcriptome mining has proven to be an invaluable tool for the discovery of novel AMP precursor structures, including that of Nigrocin-6N. By analyzing the complete set of RNA transcripts in the skin of P. nigromaculatus, researchers can identify sequences that encode for potential AMPs without the need for traditional, labor-intensive cloning methods. nih.govresearchgate.net This approach not only accelerates the discovery process but also provides a broader view of the diversity of AMPs expressed by an organism. nih.gov The identification of Nigrocin-6N as a distinct family underscores the success of this strategy in expanding our knowledge of the amphibian antimicrobial arsenal (B13267). nih.gov
Genomic Organization and Gene Regulation of Nigrocin-6N Precursor Loci
The expression of the Nigrocin-6N precursor is a tightly controlled process, influenced by the genomic organization of its gene and a variety of regulatory factors. While specific details for the Nigrocin-6N gene locus are still under investigation, the general principles governing amphibian AMP genes provide a framework for understanding its regulation.
Expression Profiles and Tissue-Specific Differences of Precursor Genes
The primary site of synthesis for amphibian antimicrobial peptides, including presumably the Nigrocin-6N precursor, is the granular glands within the skin. nih.govnih.gov These peptides are stored in these glands and released onto the skin surface in response to stress or injury. nih.gov This localized expression in the skin highlights its crucial role as a first line of defense against pathogens. nih.gov
Studies have shown that the expression profiles of bioactive peptides in P. nigromaculatus can vary between populations from different geographical regions. nih.gov For instance, some AMPs were found to be expressed in frogs from one location but not another, a difference that was confirmed by allele-specific RT-PCR. nih.gov This suggests that environmental factors and local pathogen pressures may drive differences in the expression of AMP genes. nih.govnih.gov While this study did not specifically report on the differential expression of Nigrocin-6N, it established a precedent for regional variation in the expression of other nigrocin family members. nih.gov The ability to analyze AMP transcripts from field-collected skin secretions provides a valuable method for studying these expression differences. usgs.gov
Regulatory Mechanisms Governing Precursor Gene Expression
The expression of amphibian AMP genes is a complex process influenced by a variety of regulatory mechanisms. It is known that the anuran genome contains multiple gene families encoding a wide array of AMPs, with regulatory events such as increased mutation rates and the presence of multiple gene loci contributing to the diversity of the expressed peptide profile. nih.gov
The promoter regions of amphibian AMP genes are known to contain recognition sites for nuclear factors, which are key in initiating gene transcription. researchgate.net The expression of these peptides can be stimulated by environmental factors, particularly the presence of microbes. nih.gov This indicates that the regulation of AMP gene expression is an adaptive response to the immediate environment. nih.gov While the specific regulatory elements and transcription factors that control the expression of the Nigrocin-6N precursor gene have not yet been fully elucidated, it is highly probable that they follow the general patterns observed for other amphibian AMPs.
Biogenesis and Post Translational Processing of Nigrocin 6n Protein Precursor
Precursor Domain Organization and Primary Sequence Analysis
The initial translation of the Nigrocin-6N gene results in a precursor protein that is inactive. Its primary structure is strategically organized into distinct domains that guide its processing and eventual activation. Analysis of the cDNA encoding a closely related nigrocin peptide from Pelophylax nigromaculatus, Nigrocin-PN, reveals an open-reading frame that serves as a representative model for understanding the architecture of nigrocin precursors. nih.gov
Signal Peptide Recognition and Cleavage
The journey of the Nigrocin-6N precursor begins with its co-translational translocation into the endoplasmic reticulum (ER), a process directed by an N-terminal signal peptide. This sequence acts as a molecular address label, recognized by the signal recognition particle (SRP), which then targets the ribosome-nascent chain complex to the SEC61 translocon on the ER membrane. Following translocation into the ER lumen, the signal peptide is cleaved off by a signal peptidase complex. This cleavage is a critical first step in the maturation of the peptide, releasing the propeptide into the secretory pathway.
Acidic Spacer/Propiece Region Characterization
Following the signal peptide, the precursor contains an acidic spacer or propiece region. This domain is characterized by a high content of acidic amino acid residues, such as aspartic and glutamic acid. The acidic nature of this region is thought to play a role in neutralizing the cationic charge of the mature peptide, thereby preventing premature activity and potential toxicity to the host's own cells while the precursor is being processed and stored within secretory granules. In a representative nigrocin precursor from Pelophylax nigromaculatus, this acidic spacer is situated between the signal peptide and the mature peptide sequence. nih.govnih.gov
Predicted Mature Peptide Encoding Region within the Precursor
The C-terminal portion of the precursor encodes the sequence of the mature Nigrocin-6N peptide. nih.gov This is the domain that, once cleaved and released, will exhibit antimicrobial properties. The sequence of the mature peptide is what ultimately defines its biological activity and target specificity. In the case of the representative Nigrocin-PN, the mature peptide is located at the C-terminus of the precursor. nih.gov
Identification and Analysis of Conserved Sequence Motifs (e.g., "Rana box")
A hallmark of many amphibian antimicrobial peptides, including those in the nigrocin family, is the presence of conserved sequence motifs. One of the most significant of these is the "Rana box." nih.gov This is a disulfide-bridged heptapeptide (B1575542) loop structure typically located at the C-terminus of the mature peptide. The consensus sequence for the Rana box often involves two cysteine residues that form a disulfide bond, creating a cyclic structure. The presence of this motif is thought to be crucial for the structural stability and, in many cases, the biological activity of the peptide. In Nigrocin-PN, a peptide from Pelophylax nigromaculatus, the "Rana box" has been identified and its function studied, revealing its importance in reducing toxicity while maintaining antimicrobial efficacy. nih.govqub.ac.uk
Post-Translational Modifications (PTMs) of the Precursor
The transformation of the Nigrocin-6N precursor into a fully functional antimicrobial peptide is dependent on a series of post-translational modifications, with proteolytic processing being a key event.
C-Terminal Amidation of Precursor-Derived Peptides
A common and often essential post-translational modification for many bioactive peptides, including numerous amphibian AMPs, is C-terminal amidation. nih.govfrontiersin.orgqub.ac.uk This process involves the enzymatic conversion of a C-terminal glycine (B1666218) residue into an amide group. The precursor proteins for these peptides typically contain a C-terminal glycine, which serves as the substrate for the amidation reaction. researchgate.net
The presence of a C-terminal amide group can significantly influence the peptide's biological activity. It removes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes. frontiersin.org This modification has been shown to be crucial for the antimicrobial efficacy of many frog-derived peptides. nih.gov For instance, studies on the amphibian peptide amurin-9KY demonstrated that C-terminal amidation was essential for its antimicrobial activity. nih.gov
Table 1: Impact of C-Terminal Amidation on Antimicrobial Peptide Activity
| Peptide | Original Form | Modified Form (Non-amidated) | Impact on Antimicrobial Activity | Reference |
| Amurin-9KY | Amidated | Carboxylated | Essential for activity | nih.gov |
| Aurein 2.6 & 3.1 | Amidated | Carboxylated | Deeper membrane penetration | qub.ac.uk |
| Nigrocin-HL | Not naturally amidated | Amidated (in analog) | Enhanced activity | frontiersin.org |
This table is interactive and can be sorted by column.
Dehydration and Cyclization Events in Precursor Maturation
Many antimicrobial peptides isolated from the skin of ranid frogs, including those from the Odorrana genus, feature a characteristic disulfide-bonded loop at their C-terminus, often referred to as the "Rana box". researchgate.netmdpi.com This cyclic structure is formed by the creation of a disulfide bridge between two cysteine residues within the peptide sequence.
The "Rana box" motif, typically a heptapeptide loop, can contribute to the structural stability of the peptide. researchgate.netmdpi.com However, its direct role in antimicrobial potency appears to vary between different peptide families. For some nigrocin peptides, the "Rana box" does not appear to be indispensable for antimicrobial activity. frontiersin.orgnih.gov In one study, the removal of the "Rana box" from nigrocin-HL did not significantly diminish its activity, and its replacement with a hydrophobic residue even enhanced its potency against certain bacteria. frontiersin.orgnih.gov In contrast, other frog skin peptides, like the tigerinins, possess an intramolecular disulfide bridge forming a nonapeptide ring, which contributes to a distinct β-turn-like structure. researchgate.net
Another potential modification, though less commonly reported for this specific family, is dehydration, which can lead to the formation of lanthionine (B1674491) or methyllanthionine bridges, characteristic of lantibiotics. However, the primary cyclization event described for nigrocin-family peptides is the disulfide bond of the "Rana box".
Other Potential PTMs Influencing Precursor Processing and Stability
Beyond C-terminal amidation and cyclization, other post-translational modifications can occur in amphibian-derived peptides, influencing their final structure and function. While not definitively documented for Nigrocin-6N itself, the following PTMs are known to occur in other frog skin peptides:
Amino Acid Isomerization: A notable PTM is the conversion of L-amino acids to their D-isomers. For example, the frog skin peptide deltorphin (B1670231) I contains a D-alanine residue, a result of post-translational racemization. researchgate.net This isomerization is a late-stage event that occurs within the secretory granules and is dependent on the surrounding peptide sequence. researchgate.net The presence of D-amino acids can confer resistance to proteolytic degradation.
Hydroxylation: The hydroxylation of proline residues is another potential modification, although less common in antimicrobial peptides compared to other classes of proteins.
These modifications contribute to the vast diversity and functional optimization of the peptide arsenal (B13267) produced by amphibians.
Intracellular Trafficking and Storage of the Precursor Protein
The biogenesis of Nigrocin-6N, like other secreted peptides, follows the classical secretory pathway. The initial precursor protein is synthesized on ribosomes and, directed by its N-terminal signal peptide, enters the endoplasmic reticulum (ER). Within the ER and subsequently the Golgi apparatus, the precursor undergoes initial folding and some post-translational modifications.
The processed precursor is then sorted into secretory granules. researchgate.net These granules serve as storage compartments within the cytoplasm of specialized granular glands in the frog's skin. nih.govnih.govfrontiersin.org It is within these acidic granules that the final maturation steps, including proteolytic cleavage of the propeptide and C-terminal amidation, are thought to occur. researchgate.net Upon stimulation, such as in response to stress or injury, the contents of these granules, including the mature, active Nigrocin-6N peptides, are released onto the skin surface. nih.govfrontiersin.org
Evolutionary Dynamics of Nigrocin 6n Protein Precursor
Phylogenetic Reconstruction of Nigrocin-6N and Related Precursors
The evolutionary relationships of the Nigrocin-6N precursor have been elucidated through the construction and analysis of phylogenetic trees, which map the genetic divergence of this precursor and its relatives.
A 2020 study investigating the diversity of antimicrobial peptides in three partially sympatric frog species in Northeast Asia identified Nigrocin-6N as a novel AMP family in Pelophylax nigromaculatus. mdpi.com The phylogenetic tree constructed in this study was based on the sequences of the acidic propiece and mature peptide regions of AMP genes. mdpi.com To ensure the reliability of the branching patterns in the phylogenetic tree, bootstrap analysis with 1000 replicates was performed, with confidence values greater than or equal to 60 being considered significant. mdpi.complos.org This method of assessing confidence is a standard practice in phylogenetic studies. plos.org The phylogenetic analysis revealed that Nigrocin-6N, along with Nigrocin-2N, -3N, -4N, -5N, and -7N, were newly identified AMP families. mdpi.com
Table 1: Novel Nigrocin Families Identified in Pelophylax nigromaculatus
| Novel Nigrocin Family |
|---|
| Nigrocin-2N |
| Nigrocin-3N |
| Nigrocin-4N |
| Nigrocin-5N |
| Nigrocin-6N |
| Nigrocin-7N |
Data sourced from a 2020 study on antimicrobial peptide diversity in Northeast Asian frog species. mdpi.com
Comparative sequence analysis of AMP precursors often reveals a high degree of conservation in the signal peptide and acidic spacer regions, even between different frog species. imrpress.com In contrast, the C-terminal region, which encodes the mature antimicrobial peptide, shows significant variation. imrpress.com This pattern suggests a common evolutionary origin for the precursor processing machinery, while the mature peptide is subject to diversifying selection.
A highly conserved heptapeptide (B1575542) motif, known as the "Rana box" (CGLXGLC), is a characteristic feature found at the C-terminus of many peptides in the Nigrocin family. nih.gov The disulfide bridge formed by the cysteine residues in this motif plays a crucial role in the structure and function of these peptides. nih.gov While specific homology modeling studies for the Nigrocin-6N protein precursor are not extensively available in the reviewed literature, the general principles of homology modeling can be applied. nih.govresearchgate.net This technique utilizes the known three-dimensional structure of a homologous protein to predict the structure of a protein with a similar amino acid sequence. nih.gov Given the conservation of motifs like the "Rana box," it is plausible that the structure of Nigrocin-6N shares similarities with other Nigrocin family members.
Molecular Evolution and Diversification of Precursor Genes
The evolution of the Nigrocin-6N precursor gene, like other AMP genes, is shaped by the balance between mutation, genetic drift, and natural selection. Analyzing the rates of different types of nucleotide substitutions provides insights into these evolutionary forces.
The ratio of non-synonymous (dN) to synonymous (dS) substitution rates (ω = dN/dS) is a key indicator of the selective pressures acting on a protein-coding gene. uol.de A dN/dS ratio greater than 1 suggests positive or diversifying selection, a ratio less than 1 indicates negative or purifying selection, and a ratio equal to 1 implies neutral evolution. uol.de In the study of Northeast Asian frogs, the dN/dS ratios for various AMP gene families were calculated. mdpi.com While the specific dN/dS ratio for Nigrocin-6N was not individually reported, the study found that most AMP gene families were under negative selection. mdpi.com This indicates that, for many of these peptides, there is a strong constraint against changes in their amino acid sequence, likely to preserve their essential antimicrobial function.
The observation that most AMP genes, likely including Nigrocin-6N, are under negative selection suggests that their primary function is well-established and that most changes are deleterious. mdpi.com However, the existence of a diverse repertoire of AMPs within a single species points to a complex evolutionary history likely involving periods of positive selection that drove the emergence of new peptide families. mdpi.com The expansion of AMP gene families is thought to occur through gene duplication followed by diversification, a process that can be driven by positive selection to enhance the antimicrobial spectrum. mdpi.com The instability index predicted for the Nigrocin-6N family was 49.29, suggesting a degree of structural flexibility that might be relevant to its function and evolution. mdpi.com
Interspecies Variation and Conservation of Nigrocin Precursor Families
The diversity of Nigrocin precursors varies significantly between different amphibian species, reflecting their distinct evolutionary paths and the different microbial environments they inhabit.
Comparative transcriptome analyses of seven anuran species from the Ranidae, Megophryidae, and Rhacophoridae families have revealed that the expression of AMPs, including Nigrocins, differs among these families. nih.gov The study of the three partially sympatric frog species (Rana dybowskii, Rana amurensis, and Pelophylax nigromaculatus) found that each species possesses a unique set of 7 to 14 AMP families. mdpi.com Specifically, the Nigrocin-6N family was identified in Pelophylax nigromaculatus. mdpi.comnih.gov This interspecies variation highlights the adaptive nature of the amphibian skin's chemical defense system.
Despite the variation in the mature peptide sequences, the precursor structures of AMPs often show a conserved organization, with a signal peptide, an acidic spacer, and the mature peptide at the C-terminus. science.gov This conserved architecture across different species and even families of frogs suggests a shared and ancient evolutionary origin for the biosynthesis of these defense molecules. imrpress.com
Table 2: Physicochemical Properties of the Nigrocin-6N Family in Pelophylax nigromaculatus
| Property | Value |
|---|---|
| Predominant Amino Acid | Alanine (A) |
| Molecular Mass Range (Da) | 1495.8 - 4876.9 (for all 38 AMPs in the species) |
| Theoretical pI Range | 4.00 - 10.06 (for all 38 AMPs in the species) |
Data derived from the analysis of 106 AMP cDNA sequences from P. nigromaculatus. nih.gov
Functional Implications of Nigrocin 6n Protein Precursor Beyond Mature Peptide Activity
Role of Precursor Structure in Mature Peptide Biogenesis and Functional Optimization
The biogenesis of Nigrocin-6N, like other antimicrobial peptides, begins with the synthesis of a prepropeptide. This precursor molecule is a composite structure, typically comprising three distinct domains: an N-terminal signal peptide, a central acidic propeptide region, and the C-terminal mature peptide sequence. Each domain has a specific function in the production and optimization of the final active peptide.
The signal peptide is essential for guiding the precursor through the secretory pathway. nih.gov It acts as a molecular address tag, directing the nascent polypeptide chain to the endoplasmic reticulum for subsequent processing and export out of the cell. nih.gov The structure of the signal peptide is typically tripartite, consisting of a positively charged n-region, a central hydrophobic h-region, and a polar c-region that includes the cleavage site for signal peptidases. nih.gov This organized structure is crucial for the efficient translocation of the precursor across the membrane. nih.gov
Following the signal peptide is the acidic propeptide region. This intervening sequence is thought to serve several roles. It can act as an intramolecular chaperone, assisting in the correct folding of the mature peptide domain. Furthermore, the acidic nature of this region may neutralize the cationic charge of the mature peptide, preventing it from damaging the host's cellular membranes during its transit through the secretory pathway.
Post-translational modifications are another critical aspect of biogenesis where the precursor structure is paramount. nih.gov These modifications, which occur after the protein is synthesized, can significantly enhance the stability and activity of the mature peptide. nih.gov For many amphibian AMPs, a common and vital modification is C-terminal amidation. This process is directed by a specific glycine (B1666218) residue immediately following the mature peptide sequence in the precursor. The presence of this glycine is a structural prerequisite for the enzymatic reaction that converts the C-terminal carboxylic acid to an amide, a modification known to increase peptide stability against proteases. nih.gov
| Precursor Domain | Primary Function in Biogenesis | Impact on Mature Peptide |
| Signal Peptide | Directs precursor to the secretory pathway. nih.gov | Ensures proper cellular trafficking and secretion. |
| Acidic Propeptide | Acts as an intramolecular chaperone; neutralizes the cationic mature peptide. | Facilitates correct folding; prevents premature cytotoxic activity. |
| Mature Peptide Domain | Contains the sequence of the final active peptide. | Determines the core antimicrobial function. |
| Post-Translational Modification Sites | e.g., C-terminal glycine residue. | Enables modifications like amidation, enhancing stability and activity. nih.gov |
Influence of Precursor Processing on Biological Specificity
The transformation from an inactive precursor to a potent antimicrobial peptide is a highly regulated process involving specific enzymatic cleavage. The enzymes responsible for this processing, often proprotein convertases, recognize and cut at specific sites within the precursor sequence. The precision of this cleavage is fundamental to defining the biological specificity of the resulting peptide.
The processing of the precursor liberates the mature peptide from the N-terminal signal peptide and the acidic propeptide. In many AMP precursors, the cleavage sites are denoted by pairs of basic amino acid residues (e.g., Lys-Arg or Arg-Arg). The specific sequence and structure around these cleavage sites are what the processing enzymes recognize, ensuring that the mature peptide is released with the correct N- and C-termini. Any variation in this processing can lead to the generation of slightly different peptide forms, which may exhibit altered biological activity or specificity.
For instance, incomplete or alternative processing can result in N-terminally extended or truncated versions of the mature peptide. nih.gov These variations can have a profound impact on the peptide's ability to interact with bacterial membranes, its primary target. The charge, helicity, and amphipathicity of the peptide, all critical for its antimicrobial function, can be altered, thereby modulating its spectrum of activity. Research on the lantibiotic nisin has shown that incomplete processing of its precursor leads to a heterogeneous population of the final peptide, with some forms being less active. nih.gov This highlights that the processing machinery's fidelity directly influences the functional homogeneity and potency of the final antimicrobial product. nih.gov
Potential Regulatory Functions of Precursor or its Intermediate Fragments
Emerging evidence suggests that the components of the precursor molecule, even after cleavage, are not necessarily inert byproducts. Both the intact precursor and its intermediate fragments, such as the signal peptide, may possess biological functions of their own.
The signal peptide, once cleaved from the prepropeptide, can in some cases be further processed and exert biological effects. nih.gov For example, the signal peptide of preprolactin is cleaved and released into the cytosol, where it can interact with calmodulin, a key signaling molecule. nih.gov While a similar role has not been directly demonstrated for the Nigrocin-6N signal peptide, it raises the possibility that these "discarded" fragments could participate in cellular regulation or feedback mechanisms.
The acidic propeptide region, often referred to as the "acidic shield," has a clear protective role during biosynthesis. Its negative charge is thought to electrostatically neutralize the positively charged mature peptide, preventing membrane disruption within the host's own secretory vesicles. This inhibitory function is a form of temporal and spatial regulation, ensuring the potent antimicrobial agent is activated only upon secretion, where it is needed to combat pathogens.
| Fragment | Potential Function | Mechanism of Action |
| Intact Precursor | Inactive storage form. | The acidic propeptide neutralizes the mature peptide's charge, preventing self-toxicity. |
| Signal Peptide Fragment | Potential cell signaling. | After cleavage, may be processed further and interact with intracellular targets like calmodulin. nih.gov |
| Acidic Propeptide Fragment | Unknown, likely degraded. | Primary role is fulfilled prior to cleavage. |
Relationship Between Precursor Diversity and Functional Redundancy/Specificity
Amphibian skin is a rich source of a multitude of AMPs, often with several related peptides found in a single species. This diversity frequently arises from gene duplication and subsequent mutation of the precursor-encoding genes. The resulting precursor isoforms can lead to a family of related mature peptides. This diversity is not merely redundant; it provides a strategic advantage for the organism.
Having a repertoire of slightly different AMPs allows for a broader defense against a wide range of pathogens. Some isoforms may be highly specific and potent against certain bacterial species, while others may have a broader spectrum of activity. nih.gov This functional diversification can be traced back to variations in the precursor sequences. For example, single amino acid substitutions in the mature peptide region of the precursor can alter the resulting peptide's charge, hydrophobicity, and structure, fine-tuning its antimicrobial specificity and potency.
Furthermore, diversity in the propeptide or signal peptide regions could influence the rate of processing and secretion, providing another layer of regulatory control. By producing a cocktail of related but distinct peptides, the organism can mount a more robust and adaptable defense against evolving microbial threats. This strategy of "functional redundancy and specificity" ensures that the host's chemical shield is not easily compromised by the development of resistance to a single antimicrobial agent.
Advanced Methodologies for Nigrocin 6n Protein Precursor Research
Molecular Cloning and cDNA Library Screening Techniques
The foundational step in characterizing the Nigrocin-6N protein precursor is the isolation of its corresponding gene. This is typically achieved through molecular cloning and the screening of complementary DNA (cDNA) libraries. nih.gov A cDNA library represents the collection of all messenger RNA (mRNA) molecules expressed in a particular tissue or cell type, reverse-transcribed into stable cDNA molecules. nih.govnih.gov
The process begins with the construction of a cDNA library from a source where the Nigrocin-6N precursor is expected to be highly expressed. Once the library is created, it must be screened to find the specific clone containing the gene of interest. youtube.com If a portion of the protein's amino acid sequence is known, a labeled DNA probe can be synthesized and used to hybridize with and identify the corresponding cDNA clone. youtube.com Alternatively, if antibodies against the Nigrocin-6N protein are available, an expression library (like one using a λgt11 vector) can be screened for clones that produce the protein. nih.gov Modern approaches can efficiently construct full-length cDNA libraries from very small amounts of total RNA, which is particularly advantageous when working with limited biological samples. nih.gov The identified cDNA clone provides the complete coding sequence for the Nigrocin-6N preproprotein, which is essential for all subsequent analysis. nih.gov
Mass Spectrometry-Based Proteomics for Precursor and Fragment Identification (e.g., UPLC/MS/MS, ESI-MS/MS)
Mass spectrometry (MS) is an indispensable tool for the definitive identification and detailed analysis of the Nigrocin-6N precursor and its processed fragments. nih.gov Techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provide high sensitivity and resolution for analyzing complex biological samples. chromatographyonline.com
Electrospray ionization (ESI) is a soft ionization method ideal for large, fragile biomolecules like protein precursors, as it can generate multiply charged ions without causing them to fragment. libretexts.orgcreative-proteomics.com This allows for the accurate mass determination of the intact Nigrocin-6N precursor. creative-proteomics.com For more detailed analysis, tandem mass spectrometry (MS/MS) is employed. In a typical "bottom-up" proteomics workflow, the purified precursor protein is enzymatically digested, often with trypsin, into smaller peptides. rug.nl These peptides are then separated using Ultra-Performance Liquid Chromatography (UPLC) and analyzed by ESI-MS/MS. chromatographyonline.com
In the mass spectrometer, a peptide precursor ion is selected and fragmented, and the masses of the resulting fragment ions are measured. youtube.com This fragmentation pattern provides sequence information that can be used to identify the peptide by searching against a protein database containing the Nigrocin-6N precursor sequence derived from the cDNA clone. chromatographyonline.comyoutube.com This method confirms the precursor's identity and can precisely map the locations of post-translational modifications and the cleavage sites where mature fragments are excised. nih.gov
Table 1: Illustrative UPLC/MS/MS Data for a Hypothetical Nigrocin-6N Peptide Fragment This table demonstrates the type of data generated during MS/MS analysis. The values are for illustrative purposes only.
| Parameter | Value | Description |
| Precursor m/z | 650.35 | The mass-to-charge ratio of the selected peptide ion (doubly charged). |
| Charge State | +2 | The charge of the precursor ion. |
| Retention Time | 25.4 min | The time at which the peptide eluted from the UPLC column. |
| Identified Sequence | AAVGLIPSK | The amino acid sequence determined from the fragmentation pattern. |
| Sequence Coverage | Residues 85-93 | The position of this peptide within the full Nigrocin-6N precursor sequence. |
| Mascot Score | 85 | A statistical score indicating the confidence of the peptide identification. chromatographyonline.com |
Biochemical Characterization of Precursor Processing Enzymes and Pathways
Most peptide precursors, including likely Nigrocin-6N, are inactive and require processing by specific enzymes to release the mature, active protein. mdpi.com Identifying and characterizing these processing enzymes and pathways is critical to understanding the protein's biological function. Precursors are often processed by proteases like subtilisin-like proteases or matrix metalloproteinases (MMPs), which recognize and cleave at specific amino acid sequences. mdpi.comnih.gov
A common strategy involves incubating the purified Nigrocin-6N precursor protein with cell extracts or purified candidate enzymes suspected of being involved in its processing. The reaction products are then analyzed over time using techniques like SDS-PAGE or mass spectrometry to identify cleavage events. frontiersin.org N-terminomics, a specialized proteomic approach, can be used to specifically identify the N-terminal peptides created by enzymatic cleavage, thus pinpointing the exact processing sites within the precursor. nih.gov Once a processing enzyme is identified, its activity can be further characterized by determining its optimal pH, temperature, and stability, and by testing for inhibition by known protease inhibitors. frontiersin.org This biochemical data provides insight into the regulation of Nigrocin-6N activation. port.ac.uk
Strategies for Recombinant Precursor Protein Production and Purification
To obtain the large quantities of the Nigrocin-6N precursor needed for biochemical and structural studies, recombinant protein production is necessary. nih.gov This involves expressing the precursor's gene in a suitable host system. microbialtec.com
The choice of expression system is crucial and depends on factors like cost, yield, and the need for post-translational modifications. nih.gov
Escherichia coli : This bacterial system is widely used due to its rapid growth, low cost, and well-understood genetics. microbialtec.com It is an effective way to produce large quantities of protein. microbialtec.com However, E. coli cannot perform the complex post-translational modifications often required by eukaryotic proteins and may produce the protein in insoluble inclusion bodies.
Pichia pastoris : This methylotrophic yeast is a preferred host for many recombinant proteins, including antimicrobial peptide precursors. nih.gov It offers advantages such as high-level protein expression, the ability to perform eukaryotic post-translational modifications, and secretion of the recombinant protein into the culture medium, which simplifies purification. microbialtec.comnih.gov
Bacillus subtilis : As a Gram-positive bacterium, B. subtilis can secrete proteins directly into the medium and generally lacks toxic endotoxins, making it a good alternative for some applications. microbialtec.com
Lactic Acid Bacteria : These bacteria are considered safe and secrete few proteases, which reduces the risk of the precursor being degraded after production. microbialtec.com
Table 2: Comparison of Common Expression Systems for Precursor Protein Production
| Host System | Key Advantages | Key Disadvantages |
| E. coli | High yield, low cost, rapid growth, mature technology. microbialtec.com | Lacks complex post-translational modifications, potential for inclusion bodies. |
| P. pastoris (Yeast) | Eukaryotic modifications, high expression levels, protein secretion. microbialtec.comnih.gov | Slower growth than bacteria, methanol (B129727) induction can be a consideration. nih.gov |
| B. subtilis | Secretes protein, lacks endotoxins. microbialtec.com | Lower expression levels than E. coli for some proteins. |
Once expressed, the recombinant Nigrocin-6N precursor must be purified from host cell proteins and other contaminants. This is typically accomplished using a series of chromatography steps. sinobiological.com
Affinity Chromatography (AC) : This is often the first and most powerful step. gbiosciences.com If the recombinant precursor is produced with a purification tag (e.g., a His-tag or GST-tag), it can be specifically captured on a column containing a resin with a high affinity for that tag. sinobiological.com The bound precursor is then eluted in a highly purified form. gbiosciences.com
Ion Exchange Chromatography (IEX) : This technique separates proteins based on their net surface charge. aatbio.com The precursor is applied to a column with a charged resin, and proteins are selectively eluted by changing the salt concentration or pH of the buffer. It is very effective at removing impurities and has a high protein-binding capacity. gbiosciences.com
Size Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates molecules based on their size. creative-proteomics.com The sample is passed through a column packed with porous beads. Larger molecules like the precursor elute first, while smaller contaminant proteins are delayed. This step is often used for final polishing to remove any remaining impurities or protein aggregates. creative-proteomics.com
Bioinformatics Tools for Precursor Sequence and Structure Analysis
Bioinformatics provides essential tools for analyzing the Nigrocin-6N precursor's sequence and predicting its structural features from the cDNA-derived amino acid sequence. springernature.com These computational methods guide experimental work and provide valuable hypotheses about the precursor's function. researchgate.net
Web portals like ExPASy offer access to a suite of analysis tools. bath.ac.uk For instance, ProtParam can compute fundamental physicochemical properties from the sequence, such as molecular weight, theoretical isoelectric point (pI), and grand average of hydropathicity (GRAVY). bath.ac.ukBLAST (Basic Local Alignment Search Tool) can compare the Nigrocin-6N sequence against vast protein databases to find homologous proteins, which can suggest evolutionary relationships and potential functions. nih.gov
Other tools can identify important sequence features. For example, signal peptide prediction servers (e.g., SignalP) can identify the N-terminal signal sequence that targets the precursor for secretion. Conserved domain databases (e.g., Pfam, CD-Search) can identify functional domains within the precursor sequence, such as protease domains or regions characteristic of antimicrobial peptides. nih.govnih.gov Dot plot analysis can be used to find internal repeats or regions of low complexity within the sequence. nih.gov These bioinformatic analyses are a critical first step in functionally annotating the Nigrocin-6N protein precursor. researchgate.net
Sequence Alignment and Motif Discovery
Sequence alignment is a foundational bioinformatic approach used to identify regions of similarity between protein or nucleic acid sequences, which can imply functional, structural, or evolutionary relationships. In the study of the Nigrocin-6N protein precursor, alignment with other known protein sequences is the first step in inferring its potential function and processing mechanism.
Detailed Research Findings: A study on a novel nigrocin peptide from Hylarana latouchii utilized sequence alignment to compare its precursor with other members of the nigrocin family. This comparative analysis successfully identified a highly conserved heptapeptide (B1575542) motif, "CGLXGLC," known as the "Rana box," located at the C-terminus. nih.gov This motif, characterized by a disulfide bridge, is a common feature in many anuran antimicrobial peptides. nih.gov The nucleic acid and translated amino acid sequence of this nigrocin-encoding precursor revealed an open-reading frame of 66 amino acid residues, which includes a 22-residue signal peptide, a mature peptide, and an acidic spacer peptide. nih.gov The precursor for another related peptide, Nigrocin-2GRc, also contains a signal peptide and a propeptide region. uniprot.org
These findings suggest that a similar approach for the Nigrocin-6N protein precursor would involve aligning its partial sequence against databases of known proteins, particularly other nigrocin family members and antimicrobial peptides. The goal would be to identify conserved domains, such as a potential signal peptide for secretion, cleavage sites for post-translational modification, and functionally important motifs like the "Rana box."
| Identified Feature | Description | Significance in Precursor Analysis |
| Signal Peptide | A short peptide sequence that directs the post-translational transport of a protein. | Indicates that the precursor is likely targeted for secretion. |
| "Rana box" Motif | A conserved heptapeptide sequence with a disulfide bridge found in many frog antimicrobial peptides. nih.gov | Suggests a potential antimicrobial function and a specific structural fold for the mature peptide derived from the precursor. |
| Propeptide/Spacer | A peptide sequence that is cleaved from the precursor to generate the mature peptide. | Plays a role in the correct folding and transport of the precursor; its cleavage is a key step in protein maturation. |
Predictive Modeling of Precursor Structure and Processing
Predictive modeling employs computational algorithms to forecast the three-dimensional structure of a protein and to identify potential post-translational modification sites, such as cleavage sites. These in silico methods are particularly valuable when experimental data is scarce.
Detailed Research Findings: For antimicrobial peptides like those in the nigrocin family, structural studies have revealed that they often adopt an amphipathic α-helical structure, which is crucial for their membrane-disrupting activity. nih.gov For instance, Nigrocin 2 was shown through Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to form a typical amphipathic α-helix in membrane-mimicking environments. nih.gov
Predictive modeling for the Nigrocin-6N protein precursor would leverage its amino acid sequence to:
Identify Cleavage Sites: Employing servers like SignalP to predict the location of a signal peptide and its cleavage site. Other tools can predict cleavage sites for proteases that process the precursor into the mature peptide.
Such predictive studies are instrumental in forming hypotheses about the precursor's maturation process and the structure of the final, active Nigrocin-6N peptide.
Protein-Protein Interaction Studies of Precursor and Associated Molecules (e.g., FRET)
Understanding the interactions between the Nigrocin-6N precursor and other molecules is key to uncovering its biological context and function. Techniques like Förster Resonance Energy Transfer (FRET) are powerful for studying these interactions in living cells.
Detailed Research Findings: FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). mol-scientific.com It is highly dependent on the distance between the donor and acceptor chromophores, making it an ideal tool for detecting direct protein-protein interactions, which occur on the nanometer scale. novoprolabs.com By genetically fusing fluorescent proteins (FPs) to the precursor and its potential binding partners, researchers can monitor their interaction in real-time within a cellular environment. mol-scientific.comnovoprolabs.com
For the Nigrocin-6N precursor, a FRET-based study would involve:
Creating fusion proteins of the precursor with a donor FP (e.g., mTurquoise2) and a potential interacting partner with an acceptor FP (e.g., mNeonGreen).
Co-expressing these fusion proteins in a suitable cell line.
Measuring the FRET signal, which would indicate a close association between the precursor and the other molecule.
Future Directions and Emerging Research Avenues
Comprehensive Elucidation of Nigrocin-6N Precursor Processing and Maturation Pathways
The transformation from a precursor protein to a mature, active peptide is a critical, multi-step process. For amphibian antimicrobial peptides (AMPs), this pathway typically involves the synthesis of a prepropeptide containing a signal peptide, an acidic spacer, and the C-terminal mature peptide. nih.govfrogchemistry.com The signal peptide directs the precursor to the secretory pathway and is cleaved by a signal peptidase. frogchemistry.com Subsequent processing events, likely involving specific endoproteases, excise the mature peptide.
Future research must focus on identifying the precise enzymatic machinery responsible for Nigrocin-6N maturation. A critical step will be to characterize the cleavage sites that separate the signal peptide, the acidic propeptide, and the final Nigrocin-6N peptide. This can be achieved by expressing the full precursor gene in a suitable cell model and analyzing the processed fragments using high-resolution mass spectrometry. nih.gov
Further investigation should employ techniques such as protease inhibitor assays and proteomics-based methods to identify the specific enzymes involved. nih.govmdpi.com For instance, treating skin secretions or cellular models with a panel of protease inhibitors could reveal which enzyme classes are crucial for maturation. This approach could uncover whether conserved amphibian processing enzymes or novel proteases are responsible for liberating the active Nigrocin-6N. Understanding this pathway is fundamental to potentially harnessing it for biotechnological production.
Investigation of Precursor Variants and Isoforms from Diverse Amphibian Species
The genetic diversity within and between amphibian species suggests that multiple variants and isoforms of the Nigrocin-6N precursor likely exist. nih.gov These variations, arising from alternative splicing, single nucleotide polymorphisms (SNPs), or gene duplications, can lead to peptides with altered activity, stability, or specificity. nih.govwikipedia.org The discovery of such natural analogs is a powerful engine for understanding structure-function relationships.
A promising strategy is the use of "shotgun" cloning from the skin secretion-derived cDNA libraries of various frogs from the Pelophylax genus and other related species. frogchemistry.comcapes.gov.br This technique allows for the rapid identification of multiple precursor-encoding cDNAs. frogchemistry.com Coupled with deep proteome sequencing of skin secretions, this approach can create a comprehensive map of Nigrocin-6N precursor isoforms and their resulting mature peptides. nih.gov Identifying these variants will provide a library of natural peptide analogs for functional screening and offer insights into the evolutionary pressures shaping the amphibian immune system.
Table 1: Hypothetical Variants of the Nigrocin-6N Precursor
This interactive table illustrates potential amino acid substitutions in a hypothetical Nigrocin-6N precursor sequence, based on common variations seen in other amphibian antimicrobial peptide families.
| Variant ID | Region of Variation | Amino Acid Change | Potential Functional Impact |
|---|---|---|---|
| N6N-V1 | Acidic Spacer | Glu -> Asp | Altered propeptide folding or processing efficiency |
| N6N-V2 | Mature Peptide | Lys -> Arg | Change in net positive charge, potentially affecting antimicrobial potency |
| N6N-V3 | "Rana box" Loop | Cys -> Ser | Disruption of disulfide bridge, affecting structural stability nih.gov |
| N6N-V4 | Signal Peptide | Leu -> Phe | Modified efficiency of secretion pathway targeting |
Application of Systems Biology Approaches to Map Precursor Regulatory Networks
The production of antimicrobial peptides is a tightly regulated process, often triggered by external stimuli such as injury or infection. A systems biology approach, integrating multiple "omics" datasets, can unravel the complex gene regulatory networks that control the expression of the Nigrocin-6N precursor. nih.govnih.gov
Future studies should involve transcriptomic (RNA-seq), proteomic, and metabolomic analyses of amphibian skin tissue from Pelophylax nigromaculatus under controlled conditions (e.g., before and after exposure to pathogens). mdpi.com By identifying genes, proteins, and metabolites that are co-regulated with the Nigrocin-6N precursor, it will be possible to construct a detailed regulatory network. nih.gov This network model can pinpoint key transcription factors, signaling pathways (such as those involving mitogen-activated protein kinases), and metabolic shifts associated with precursor synthesis and release. nih.govbiorxiv.org Such a holistic view is essential for understanding how the host organism modulates the production of this key defensive peptide in response to environmental threats.
Development of Novel Methodologies for Studying Precursor Dynamics in vivo
Studying the kinetics of protein synthesis, processing, and secretion within a living organism presents significant challenges but offers unparalleled insight. nih.govphysiology.org Developing and applying novel in vivo methods to track the Nigrocin-6N precursor will be crucial for understanding its lifecycle in a native biological context.
One powerful technique is stable isotope labeling, where labeled amino acids or heavy water (²H₂O) are administered to the frog. physiology.orgphysiology.orgresearchgate.net By tracking the incorporation of these isotopes into the Nigrocin-6N precursor and its processed products over time using mass spectrometry, researchers can quantify its rates of synthesis, turnover, and secretion. physiology.org This approach provides dynamic information that static measurements cannot capture.
Furthermore, advanced imaging techniques could be adapted for in vivo studies. For example, generating transgenic cell lines or organisms expressing a fluorescently tagged Nigrocin-6N precursor could allow for real-time visualization of its subcellular localization, trafficking through the secretory pathway, and release from granular glands. Techniques like Förster Resonance Energy Transfer (FRET) could be employed to study interactions between the precursor and processing enzymes in living cells. nih.gov These cutting-edge methods will be instrumental in moving from a static picture to a dynamic understanding of the Nigrocin-6N precursor's journey from gene to function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
